
2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrClF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted benzaldehyde. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reagents are introduced in a sequential manner. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-4-chloro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in inhibiting specific enzymes or modulating receptor functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chloro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an aldehyde group.
4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of trifluoromethyl.
2-(Trifluoromethyl)benzaldehyde: Lacks the bromine and chlorine substituents .
Uniqueness
2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C8H3BrClF3O |
|---|---|
Peso molecular |
287.46 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3BrClF3O/c9-7-2-4(10)1-6(5(7)3-14)8(11,12)13/h1-3H |
Clave InChI |
AXYSXJBYTOTWTO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



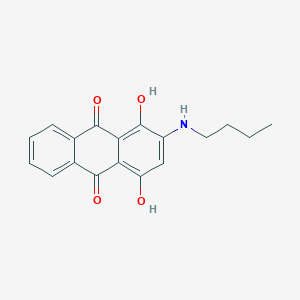
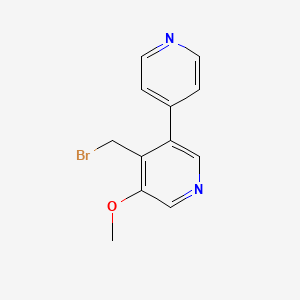
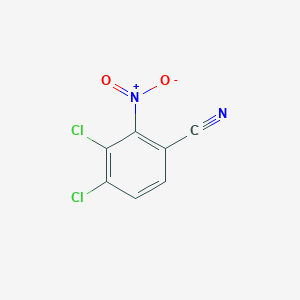
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
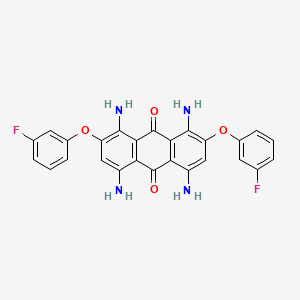
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
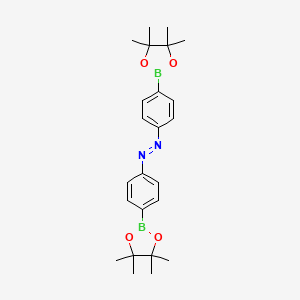

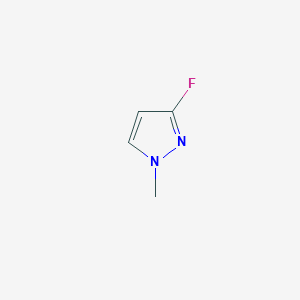
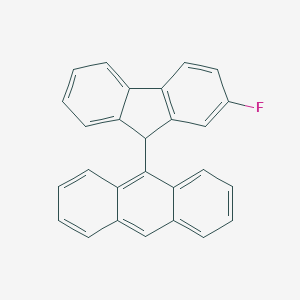
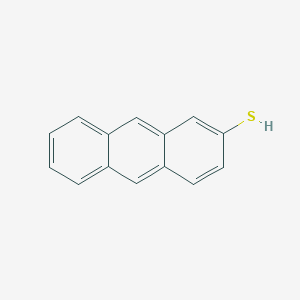
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)
